1-Bromo-3-fluoronaphthalene
Overview
Description
1-Bromo-3-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF. It is a derivative of naphthalene, where a bromine atom and a fluorine atom are substituted at the 1 and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoronaphthalene can be synthesized through several methods. One common approach involves the bromination of 3-fluoronaphthalene. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
1-Bromo-3-fluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoronaphthalene in chemical reactions involves its ability to undergo substitution and coupling reactions. In Suzuki-Miyaura coupling, for example, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed process. This involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 1-Bromo-4-fluoronaphthalene
- 1-Bromo-2-fluoronaphthalene
- 1-Bromo-5-fluoronaphthalene
Comparison: 1-Bromo-3-fluoronaphthalene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
1-bromo-3-fluoronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVZBBYWMPEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.